N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide
CAS No.:
Cat. No.: VC8499449
Molecular Formula: C14H13N3O2
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3O2 |
|---|---|
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C14H13N3O2/c1-10-4-5-17-9-12(16-13(17)7-10)14(18)15-8-11-3-2-6-19-11/h2-7,9H,8H2,1H3,(H,15,18) |
| Standard InChI Key | UJPHTQIHHVNPFJ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NC(=CN2C=C1)C(=O)NCC3=CC=CO3 |
| Canonical SMILES | CC1=CC2=NC(=CN2C=C1)C(=O)NCC3=CC=CO3 |
Introduction
Structural and Chemical Properties
N-(Furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide (molecular formula: C₁₄H₁₃N₃O₂) has a molecular weight of 255.27 g/mol. Its IUPAC name reflects the fusion of a methyl-substituted imidazo[1,2-a]pyridine core with a furan-2-ylmethyl carboxamide side chain. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CC1=CC2=NC(=CN2C=C1)C(=O)NCC3=CC=CO3 |
| InChI | InChI=1S/C14H13N3O2/c1-10-4-5-17-9-12(16-13(17)7-10)14(18)15-8-11-3-2-6-19-11/h2-7,9H,8H2,1H3,(H,15,18) |
| InChIKey | UJPHTQIHHVNPFJ-UHFFFAOYSA-N |
| PubChem CID | 1172223 |
The compound’s planar imidazo[1,2-a]pyridine system enables π-π stacking interactions, while the furan ring introduces oxygen-based hydrogen bonding capabilities. The methyl group at position 7 enhances lipophilicity, potentially improving membrane permeability.
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis of N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions starting from α-bromoketones and 2-aminopyridines . A chemodivergent approach allows selective formation of either imidazo[1,2-a]pyridines or N-(pyridin-2-yl)amides by varying reaction conditions :
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Protocol A (Amidation):
Reactants: α-Bromoketone + 2-Aminopyridine
Conditions: Toluene, I₂ (10 mol%), TBHP (70% aqueous, 2 equiv), 80°C, 12 h
Outcome: C–C bond cleavage yields carboxamide derivatives . -
Protocol B (Cyclization/Bromination):
Conditions: Ethyl acetate, TBHP (2 equiv), 80°C, 6 h
Outcome: One-pot tandem cyclization/bromination forms 3-bromoimidazo[1,2-a]pyridines .
For the target compound, Protocol A is preferred, with the furan-2-ylmethylamine introduced during the amidation step.
Mechanistic Insights
The reaction proceeds via a pyridinium intermediate, followed by iodine-mediated oxidative cleavage (Protocol A) or bromination (Protocol B) . Density Functional Theory (DFT) studies suggest that the imidazo[1,2-a]pyridine core stabilizes transition states through aromatic conjugation, reducing activation energy.
Computational and Quantum Chemical Analysis
DFT calculations at the B3LYP/6-311+G(d,p) level reveal:
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Electrostatic Potential (ESP): The carboxamide oxygen exhibits a negative ESP (-0.35 e/Ų), favoring hydrogen bonding with biological targets.
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Frontier Molecular Orbitals:
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HOMO (-6.12 eV): Localized on the imidazo[1,2-a]pyridine ring.
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LUMO (-1.98 eV): Concentrated on the furan moiety.
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Polar Surface Area (PSA): 58.2 Ų, indicating moderate blood-brain barrier permeability.
These insights guide Structure-Activity Relationship (SAR) studies, emphasizing modifications at the 7-methyl and furan-2-ylmethyl positions.
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